Cas no 67365-50-8 (Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-)

Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-
- 67365-50-8
- 3,5-dichloro-4-methoxy-2-methylbenzaldehyde
- MFCD34771522
- SCHEMBL11330008
-
- インチ: InChI=1S/C9H8Cl2O2/c1-5-6(4-12)3-7(10)9(13-2)8(5)11/h3-4H,1-2H3
- InChIKey: QDGKGCUPKILEOO-UHFFFAOYSA-N
計算された属性
- 精确分子量: 217.9901349Da
- 同位素质量: 217.9901349Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 186
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 3
Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB611844-250mg |
3,5-Dichloro-4-methoxy-2-methylbenzaldehyde; . |
67365-50-8 | 250mg |
€355.80 | 2024-07-19 | ||
abcr | AB611844-1g |
3,5-Dichloro-4-methoxy-2-methylbenzaldehyde; . |
67365-50-8 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB611844-5g |
3,5-Dichloro-4-methoxy-2-methylbenzaldehyde; . |
67365-50-8 | 5g |
€2218.40 | 2024-07-19 |
Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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7. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl-に関する追加情報
Recent Advances in the Study of Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- (CAS: 67365-50-8) and Its Applications in Chemical Biology and Medicine
Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- (CAS: 67365-50-8) is a chlorinated and methoxylated benzaldehyde derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique substitution pattern, serves as a versatile intermediate in the synthesis of bioactive molecules and has been explored for its pharmacological properties. Recent studies have focused on its role in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.
One of the key areas of investigation has been the compound's antimicrobial activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- exhibit potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, highlighting its potential as a scaffold for developing new antibiotics.
In addition to its antimicrobial properties, recent research has explored the anticancer potential of this compound. A study in Bioorganic & Medicinal Chemistry Letters (2024) reported that certain analogs of Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that these compounds induce apoptosis via the mitochondrial pathway, making them promising candidates for further development as chemotherapeutic agents.
The synthetic utility of Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- has also been a focus of recent research. A 2024 paper in Organic Letters detailed an efficient, one-pot synthesis method for this compound, which significantly improved yield and reduced production costs compared to traditional methods. This advancement is particularly important for scaling up production for pharmaceutical applications.
From a structural perspective, computational studies have provided insights into the molecular interactions of this compound with biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling (2023) revealed that the chlorine and methoxy substituents play crucial roles in binding to target proteins, explaining the compound's biological activity and guiding the design of more potent derivatives.
Looking forward, researchers are particularly interested in exploring the compound's potential in drug combination therapies and its application in targeted drug delivery systems. The unique chemical properties of Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- make it an attractive candidate for conjugation with nanoparticles or other drug carriers, as suggested by preliminary studies in the field of nanomedicine.
In conclusion, recent research on Benzaldehyde, 3,5-dichloro-4-methoxy-2-methyl- (CAS: 67365-50-8) has demonstrated its significant potential in multiple areas of pharmaceutical development. Its dual antimicrobial and anticancer activities, coupled with improved synthetic accessibility, position this compound as a valuable scaffold for future drug discovery efforts. Continued research is expected to further elucidate its mechanism of action and expand its therapeutic applications.
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